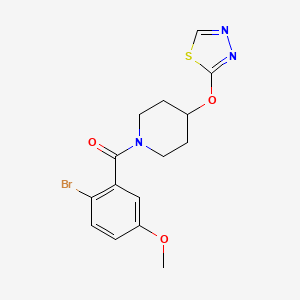

![molecular formula C18H14N6O3 B2767631 6-(3-nitrobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892480-22-7](/img/structure/B2767631.png)

6-(3-nitrobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

1,2,3-Triazoles, also known as vicinal triazoles, are usually prepared following (3+2) cycloaddition protocols . A common technique for unsubstituted triazoles is the Huisgen azide-alkyne 1,3-dipolar cycloaddition: an azide and an alkyne react at high temperature to form a ring .Molecular Structure Analysis

There are four triazole isomers, which are conventionally divided into two pairs of tautomers . In the 1,2,3-triazoles, the three nitrogen atoms are adjacent; in the 1,2,4-triazoles, an interstitial carbon separates out one nitrogen atom .Chemical Reactions Analysis

Triazoles are also useful in bioorthogonal chemistry, because the large number of nitrogen atoms causes triazoles to react similar to azides .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis and Spectroscopic Characterization : A novel derivative of pyrimidine featuring the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized, characterized by X-ray single crystal diffraction, and various spectroscopic techniques. This research highlights the importance of structural analysis in understanding the properties of such compounds (Lahmidi et al., 2019).

- Nitration and Fused Azolo[1,5-a]pteridines : Investigation into the nitration of azolo[1,5-a]pyrimidin-7-amines revealed the conditions under which nitration products form, leading to a series of 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines. This work is pivotal for the development of new synthetic pathways for triazolopyrimidines and related compounds (Gazizov et al., 2020).

Biological Activities

- Antibacterial Activity : Compounds synthesized from pyrimidine derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing the potential of these compounds in medical applications (Lahmidi et al., 2019).

- Antimicrobial Activities : Another study on thieno and furopyrimidine derivatives revealed their antimicrobial efficacy, further emphasizing the role of triazolopyrimidines in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).

Advanced Applications

- Antitumor and Antiviral Activities : Research has also been conducted on the antitumor and antiviral potential of certain triazolopyrimidine derivatives. This underscores the compound's relevance in pharmacological research aimed at discovering new therapeutic agents (Islam, Ashida, & Nagamatsu, 2008).

Computational Studies

- Molecular Docking Simulation : Computational studies, including molecular docking simulations, have been utilized to explore the interaction of triazolopyrimidine derivatives with viral enzymes, suggesting their potential application in antiviral therapy (El Sayed & Abdelrehim, 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(4-methylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O3/c1-12-5-7-14(8-6-12)23-17-16(20-21-23)18(25)22(11-19-17)10-13-3-2-4-15(9-13)24(26)27/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVYRXCOWHCFKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2767549.png)

![(4-Benzylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone](/img/structure/B2767552.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2767554.png)

![N-(2,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2767556.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2767557.png)

![1-[2-(3-Methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2767559.png)

![Methyl 3-amino-4,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2767561.png)

![1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane](/img/structure/B2767562.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2767565.png)

![methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2767567.png)

![8-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B2767569.png)